Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)-
Overview
Description
Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- is a chiral compound with significant importance in various scientific fields. This compound is known for its unique structural properties, which include a benzene ring, an acetamide group, and a hydroxyphenyl group. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- typically involves the reaction of 2-hydroxyaniline with benzoyl chloride under basic conditions to form the intermediate N-(2-hydroxyphenyl)benzamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of benzeneacetamide, N-(2-oxophenyl)-alpha-phenyl-.
Reduction: Formation of benzeneacetamide, N-(2-aminophenyl)-alpha-phenyl-.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The hydroxy group can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Lacks the alpha-phenyl group, resulting in different chemical and biological properties.
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which significantly alters its reactivity and biological activity.
Uniqueness
Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- is unique due to its specific (S)-configuration and the presence of both hydroxy and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Its chiral nature allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[(2S)-2-hydroxybutyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWSLCYLYQEVCL-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156436 | |
Record name | Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130273-50-6 | |
Record name | Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130273506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetamide, N-(2-hydroxyphenyl)-alpha-phenyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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